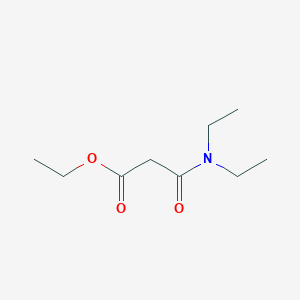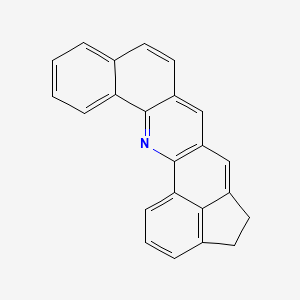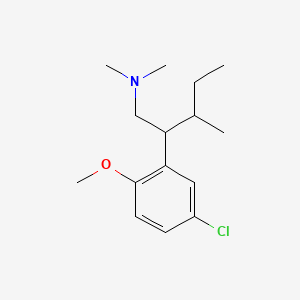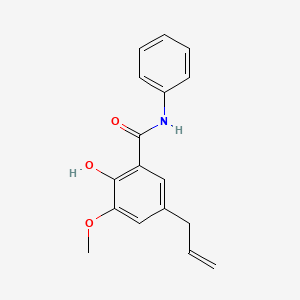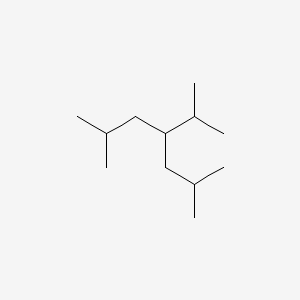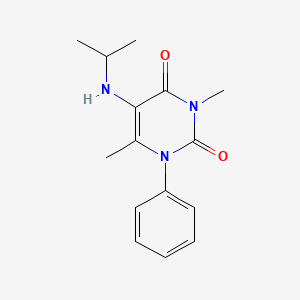
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is a synthetic compound that belongs to the class of uracil derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- typically involves multi-step organic reactions. The starting materials often include uracil or its derivatives, which undergo alkylation, amination, and other functional group modifications to introduce the desired substituents. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: The parent compound, which is a nucleobase in RNA.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
Uniqueness
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other uracil derivatives.
Propriétés
Numéro CAS |
32150-64-4 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3,6-dimethyl-1-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)18(12-8-6-5-7-9-12)15(20)17(4)14(13)19/h5-10,16H,1-4H3 |
Clé InChI |
UAUQNCHZCQYABX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
